N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11N3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11N3S/c1-9-2-4-10(5-3-9)16-12-11-6-7-17-13(11)15-8-14-12/h2-8H,1H3,(H,14,15,16) |
InChI Key |
QUAQMMHHTKWJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Structural Modification and Derivatization Strategies of the Thieno 2,3 D Pyrimidin 4 Amine Scaffold
Strategies for Modifying the Thiophene (B33073) Ring of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine
One common approach involves the use of cyclic ketones in the Gewald reaction to generate 2-aminothiophenes with a fused carbocyclic ring. For instance, using cyclohexanone (B45756) as the starting material leads to the formation of a 5,6,7,8-tetrahydrobenzo scielo.brscielo.brthieno[2,3-d]pyrimidine (B153573) system. mdpi.commdpi.com This fused ring effectively substitutes the 5- and 6-positions of the thiophene, creating a more rigid and conformationally constrained analog.
Further derivatization can be achieved by introducing substituents onto this fused ring system. For example, novel thieno[2,3-d]pyrimidines containing a cyclohexane (B81311) ring fused with a six- or five-membered heterocyclic moiety have been designed and synthesized. rsc.org These complex structures are built upon the initial thieno[2,3-d]pyrimidine core, demonstrating the potential for creating highly elaborate molecules through multi-step synthetic sequences that begin with modification of the thiophene precursor.
Another strategy involves the introduction of aryl substituents at the 5- or 6-positions. The synthesis of 5(6)-phenyl substituted thieno[2,3-d]pyrimidin-4-ones has been reported, starting from appropriately substituted 2-aminothiophenes. artsakhlib.am These modifications significantly alter the steric and electronic properties of the thiophene ring, which can have a profound impact on biological activity.
Additionally, the synthesis of 6-substituted thieno[2,3-d]pyrimidine analogs has been explored for their potential as dual inhibitors in de novo purine (B94841) nucleotide biosynthesis. nih.gov These compounds feature side chains with thiophene or furan (B31954) rings attached to the 6-position via a carbon bridge, highlighting the diverse range of functional groups that can be appended to the thiophene moiety.
Table 1: Examples of Thiophene Ring Modifications in Thieno[2,3-d]pyrimidine Analogs
| Starting Material/Precursor | Modification Strategy | Resulting Thiophene Ring System | Reference |
| 2-Aminothiophene-3-carbonitrile (B183302) | Gewald reaction with cyclohexanone | 5,6,7,8-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | mdpi.commdpi.com |
| Substituted 2-aminothiophenes | Cyclization and further functionalization | Fused heterocyclic rings on a cyclohexane moiety | rsc.org |
| Phenyl-substituted 2-aminothiophenes | Cyclization | 5- or 6-Phenylthieno[2,3-d]pyrimidine | artsakhlib.am |
| Bromo-aryl carboxylate | Multi-step synthesis | 6-Substituted with thiophene or furan side chains | nih.gov |
Exploration of Substitutions on the Pyrimidine (B1678525) Moiety
The pyrimidine ring of the this compound scaffold offers multiple sites for substitution, with the 2- and 4-positions being particularly amenable to modification. These substitutions can introduce new functional groups that can act as hydrogen bond donors or acceptors, alter the electronic distribution of the heterocyclic core, and provide points for further derivatization.
A common synthetic route to introduce substituents at the 4-position involves the preparation of a 4-chloro-thieno[2,3-d]pyrimidine intermediate. This reactive intermediate can then undergo nucleophilic substitution with a variety of amines to generate a library of N-substituted analogs. For instance, reaction with p-toluidine (B81030) yields the parent this compound.
Further modifications can be made to the 2-position of the pyrimidine ring. One approach involves starting with methyl 2-aminothiophene-3-carboxylate and building the pyrimidine ring with substituents at the 2-position. For example, a series of N-(4-(substituted amino)thieno[2,3-d]pyrimidin-2-yl)thiophene/furan-2-carboxamides has been synthesized. ijacskros.com In this work, various substituted anilines were introduced at the 4-position, and a thiophene-2-carboxamide or furan-2-carboxamide moiety was installed at the 2-position. ijacskros.com
The synthesis of thieno[2,3-d]pyrimidines with carboxylic acid groups on the pyrimidine ring has also been explored, though these derivatives are less common. nuph.edu.ua The introduction of such a group can significantly impact the physicochemical properties of the molecule, such as its solubility and potential for ionic interactions.
Table 2: Examples of Substitutions on the Pyrimidine Moiety of Thieno[2,3-d]pyrimidine Analogs
| Position of Substitution | Substituent | Resulting Compound Class | Reference |
| 2 | Thiophene-2-carboxamide | N-(4-(p-tolylamino)thieno[2,3-d]pyrimidin-2-yl)thiophene-2-carboxamide | ijacskros.com |
| 2 | Furan-2-carboxamide | N-(4-(p-tolylamino)thieno[2,3-d]pyrimidin-2-yl)furan-2-carboxamide | ijacskros.com |
| 4 | Substituted anilines | N-Aryl-thieno[2,3-d]pyrimidin-4-amines | scielo.br |
| 2 and 4 | Carboxylic acid groups | Thieno[2,3-d]pyrimidine-2- or 4-carboxylic acids | nuph.edu.ua |
Variations of the N-Aryl Group (p-Tolyl) and their Impact on Analog Design
The N-aryl group, specifically the p-tolyl moiety in this compound, plays a crucial role in the molecule's interaction with its biological targets. Consequently, extensive research has been dedicated to exploring variations of this group to establish structure-activity relationships (SAR).
Studies have shown that the nature and position of substituents on the N-aryl ring can significantly influence the biological activity of thieno[2,3-d]pyrimidine derivatives. For example, a series of N-aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines were synthesized with various substituents on the aniline (B41778) ring, including o-tolyl, m-tolyl, and p-tolyl, as well as electron-donating (methoxy) and electron-withdrawing (fluoro, trifluoromethyl) groups. scielo.br The results indicated that even minor changes, such as moving the methyl group from the para to the meta or ortho position, can lead to notable differences in activity. scielo.br
In another study, a series of N-(4-(substituted amino)thieno[2,3-d]pyrimidin-2-yl)thiophene-2-carboxamides were prepared with different substituents on the N-phenyl ring at the 4-position. ijacskros.com These included the parent p-tolyl group, as well as p-trifluoromethoxy and p-trifluoromethyl groups, demonstrating the exploration of both electron-donating and strongly electron-withdrawing substituents. ijacskros.com
The synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues has also been reported, further expanding the scope of N-aryl variations. scielo.br These studies underscore the importance of the N-aryl group in the design of novel thieno[2,3-d]pyrimidine-based compounds with tailored pharmacological profiles.
Table 3: Examples of N-Aryl Group Variations in Thieno[2,3-d]pyrimidin-4-amine (B81154) Analogs
| N-Aryl Group | Core Scaffold | Reference |
| o-Tolyl | 5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine | scielo.br |
| m-Tolyl | 5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine | scielo.br |
| p-Tolyl | 5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine | scielo.br |
| 4-Trifluoromethoxyphenyl | Thieno[2,3-d]pyrimidine-2-carboxamide | ijacskros.com |
| 4-Trifluoromethylphenyl | Thieno[2,3-d]pyrimidine-2-carboxamide | ijacskros.com |
| Various substituted anilines | Benzo[b]thieno[3,2-d]pyrimidine | scielo.br |
Structure Activity Relationship Sar Studies on N P Tolyl Thieno 2,3 D Pyrimidin 4 Amine Analogs
Elucidating Key Pharmacophoric Features within the N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine Framework
The fundamental pharmacophore of this class of compounds consists of three main components: the fused thieno[2,3-d]pyrimidine (B153573) ring system, a substituent at the C4-position (typically an amine), and various groups at the C2 and thiophene (B33073) ring positions.
The Thieno[2,3-d]pyrimidine Core: This bicyclic system is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its structural similarity to adenine (B156593) allows it to function as an ATP-competitive inhibitor by occupying the ATP-binding site of various kinases. nih.gov The nitrogen atoms in the pyrimidine (B1678525) ring are crucial hydrogen bond acceptors, while the fused ring system provides a rigid core for the optimal orientation of substituents and engages in hydrophobic interactions with the target protein. nih.gov
The C4-Amino Linker and Aryl Group: The N-(p-Tolyl)amine group at the C4 position is a critical determinant of activity. The amine acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region. For instance, in related 4-morpholino derivatives, the morpholine (B109124) oxygen is essential for binding to valine residues in the hinge region of PI3K. nih.gov The attached aryl ring (the p-tolyl group) projects out of the binding site, and its substituents can be modified to fine-tune activity, selectivity, and physical properties.
Substituents at C2 and the Thiophene Ring: The C2 position offers another vector for modification. Introducing different aryl or alkyl groups at this position can significantly modulate the compound's biological profile by accessing different pockets within the active site. mdpi.com Similarly, substituents on the thiophene portion of the core can influence activity; for example, derivatives with a fused cyclohexyl ring at the 5,6-positions have shown greater activity in some contexts compared to those with phenyl groups. mdpi.com
Impact of Aromatic Substitutions on Modulating Biological Activity Profiles
Systematic modification of the aromatic substituents on the thieno[2,3-d]pyrimidine scaffold has been a fruitful strategy for optimizing biological activity. The electronic and steric properties of these substituents play a pivotal role.
Studies on analogs where the N-aryl group at the C4-position was modified showed significant variation in cytotoxic activity against the MDA-MB-231 breast cancer cell line. Notably, the introduction of an electron-withdrawing group, such as a chlorine atom at the meta-position of the phenyl ring, resulted in the most potent compound in the series, with an IC₅₀ value comparable to the positive control, paclitaxel. researchgate.netscielo.br This suggests that the electronic nature of this ring significantly influences target engagement.
Table 1: Cytotoxic Activity of N-Aryl Thieno[2,3-d]pyrimidine Analogs Against MDA-MB-231 Cells Data sourced from Guo et al. (2022). researchgate.netscielo.br
| Compound | R Group (Substitution on N-Phenyl Ring) | IC₅₀ (µM) against MDA-MB-231 |
|---|---|---|
| l | 3-Cl | 27.6 |
| c | 3-Me | >50 |
| d | 4-Me | >50 |
| f | 3-MeO | >50 |
| g | 4-MeO | >50 |
| Positive Control | Paclitaxel | 29.3 |
In another series of analogs designed as PI3K inhibitors, substitutions on a phenyl ring at the C2-position were investigated. A hydroxyl group at the meta-position (3-OH) was found to be optimal for inhibitory activity against PI3Kβ and PI3Kγ isoforms. Moving the hydroxyl group to the para-position (4-OH) or replacing it with its bioisosteric amine (NH₂) analog abolished the enzymatic activity, highlighting a strict positional and electronic requirement for this interaction. nih.gov
Table 2: PI3K Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine Analogs Data sourced from El-Adl et al. (2021). nih.gov
| Compound | Substitution on C2-Phenyl Ring | % Inhibition PI3Kβ | % Inhibition PI3Kγ |
|---|---|---|---|
| VIb | 3-OH | 72% | 84% |
| VIc | 4-OH | 50% | 32% |
| VId | 3-NH₂ | 13% | -1% |
| VIe | 4-NH₂ | -1% | -10% |
Furthermore, replacing the aryl group at the C2-position with small alkyl chains also has a significant impact on anti-proliferative activity. Studies on 2-alkyl-4-amino-thieno[2,3-d]pyrimidines revealed that the identity of the alkyl group modulates potency and selectivity against different breast cancer cell lines. mdpi.com
Table 3: Anti-proliferative Activity of 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine Analogs Data sourced from Ivanov et al. (2022). mdpi.com
| Compound | Substitution at C2-Position | IC₅₀ (µM) against MCF-7 | IC₅₀ (µM) against MDA-MB-231 |
|---|---|---|---|
| 3 | Methyl | 0.045 | >10 |
| 4 | Ethyl | 0.11 | 0.24 |
| 2 | 2-ethoxy-2-oxoethylene | >10 | 0.16 |
Conformational Analysis and its Relevance to SAR
The three-dimensional conformation of this compound analogs is intrinsically linked to their biological activity. Molecular docking and computational studies have shown that these molecules adopt specific orientations within the binding sites of their protein targets to maximize favorable interactions.
In general, the bicyclic core is largely planar, while the substituents at the C4 and C2 positions adopt orthogonal orientations to minimize steric hindrance. mdpi.com The rotational freedom around the single bond connecting the C4-amine to the p-tolyl group allows the molecule to adopt a low-energy conformation that presents the optimal pharmacophoric features to the biological target. Any substitution that disrupts this preferred conformation, either through steric clashes or unfavorable electronic effects, is likely to result in diminished biological activity.
Molecular Mechanism of Action Studies in Vitro Investigations
Identification of Molecular Targets for N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine and Analogs
The thieno[2,3-d]pyrimidine (B153573) scaffold is a recognized pharmacophore that has been the subject of extensive research to identify its molecular targets. These studies have primarily focused on enzyme inhibition and receptor binding profiles to understand the specific proteins with which these compounds interact.
Enzyme Inhibition Studies (e.g., Kinases, Farnesyl Pyrophosphate Synthase)
Thieno[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes. researchgate.net Their structural similarity to purines allows them to function as ATP-competitive inhibitors in the kinase domain. researchgate.net
Kinase Inhibition:
Phosphoinositide 3-Kinases (PI3Ks): A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were designed and synthesized as inhibitors of PI3K, a lipid kinase family involved in cell proliferation and survival. nih.gov In vitro kinase assays showed that several of these compounds exhibited inhibitory activity against PI3K isoforms (α, β, γ). For instance, compound VIb (with a 3-hydroxyphenyl group) showed potent inhibition of PI3Kβ (72%) and PI3Kγ (84%) at a 10 μM concentration. nih.gov Another analog, IIIa , also displayed good activity against PI3Kβ (62%) and PI3Kγ (70%). nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis in tumors, VEGFR-2 is a significant target for anticancer therapies. nih.gov A number of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. Compound 17f from one such study emerged as a potent inhibitor with an IC₅₀ value of 0.28 ± 0.02 µM. nih.gov
Fibroblast Growth Factor Receptor 1 (FGFR1): Thieno[2,3-d]pyrimidine derivatives have also been identified as inhibitors of FGFR1, another receptor tyrosine kinase implicated in cancer. medchem.org.ua Rational design approaches led to the discovery of submicromolar inhibitors. The most active compounds, 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol and 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol , displayed IC₅₀ values of 0.16 μM and 0.18 μM, respectively. medchem.org.ua
Other Kinases: The thieno[2,3-d]pyrimidine scaffold has been found to be active against a variety of other kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora kinase, Tie-2, Tpl2, B-Raf, and Casein Kinase 2 (CK2). medchem.org.uanih.gov For example, a series of 4-amino-thieno[2,3-d]pyrimidines linked to N,N'-diaryl urea (B33335) moieties were found to inhibit both VEGFR (KDR) and platelet-derived growth factor (PDGF) receptors, with the most active derivative having an IC₅₀ of 3 nM. nih.gov Another class of 4-amino-thieno[2,3-d]pyrimidines showed potent inhibition of Tie-2, with one of the most active compounds having an IC₅₀ value of 0.07 μM. nih.gov
Phosphodiesterase 4 (PDE4): Novel thieno[2,3-d]pyrimidines have been designed as potential inhibitors of PDE4, an enzyme that regulates intracellular signaling by hydrolyzing cyclic AMP (cAMP). researchgate.net Several synthesized derivatives showed promising PDE4B inhibitory properties. researchgate.net
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition:
While nitrogen-containing bisphosphonates are well-known inhibitors of FPPS, an enzyme in the mevalonate (B85504) pathway, current research has not extensively linked the this compound scaffold to significant FPPS inhibition. nih.govnih.govrsc.orgfrontiersin.org
| Compound/Analog Series | Enzyme Target | Inhibitory Activity (IC₅₀ or % Inhibition) | Reference |
|---|---|---|---|
| VIb (2-(3-hydroxyphenyl)-4-morpholinothieno[2,3-d]pyrimidine) | PI3Kβ | 72% inhibition @ 10 µM | nih.gov |
| VIb (2-(3-hydroxyphenyl)-4-morpholinothieno[2,3-d]pyrimidine) | PI3Kγ | 84% inhibition @ 10 µM | nih.gov |
| IIIa (2-(3-hydroxyphenyl)-4-morpholinothieno[2,3-d]pyrimidine analog) | PI3Kβ | 62% inhibition @ 10 µM | nih.gov |
| IIIa (2-(3-hydroxyphenyl)-4-morpholinothieno[2,3-d]pyrimidine analog) | PI3Kγ | 70% inhibition @ 10 µM | nih.gov |
| Compound 17f | VEGFR-2 | 0.28 ± 0.02 µM | nih.gov |
| 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol | FGFR1 | 0.16 µM | medchem.org.ua |
| 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol | FGFR1 | 0.18 µM | medchem.org.ua |
| 4-amino-thieno[2,3-d]pyrimidine-N,N'-diaryl urea analog | VEGFR (KDR) / PDGF Receptor | 3 nM | nih.gov |
| 4-amino-thieno[2,3-d]pyrimidine analog | Tie-2 | 0.07 µM | nih.gov |
Receptor Binding Profiling (In Vitro)
In addition to enzyme inhibition, some thieno[2,3-d]pyrimidine derivatives have shown affinity for specific receptors. For example, certain analogs have exhibited remarkable affinity and selectivity for the 5-HT3 receptor, a ligand-gated ion channel involved in neurotransmission. researchgate.net
Elucidation of Cellular Pathway Modulation (In Vitro)
The interaction of this compound analogs with their molecular targets initiates a cascade of events that modulate key cellular pathways.
PI3K/AKT Pathway: By inhibiting PI3K, these compounds can disrupt the PI3K/AKT signaling pathway, which is crucial for cancer progression. nih.gov This pathway's dysregulation is observed in numerous cancers, and its inhibition can lead to decreased cell proliferation and survival. nih.gov
VEGFR-2 Signaling: Inhibition of VEGFR-2 by thieno[2,3-d]pyrimidine derivatives directly interferes with the signaling pathway that promotes angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov
Microtubule Dynamics: A series of 4-substituted 5,6,7,8-tetrahydrobenzo scielo.brnih.govthieno[2,3-d]pyrimidines have been identified as microtubule targeting agents. mdpi.com One compound was found to be approximately 7-fold more potent in microtubule depolymerization assays than its lead compound. mdpi.com This mechanism is similar to that of established anticancer drugs that disrupt cell division by interfering with the mitotic spindle.
Modulation of ABC Transporters: Some 4-amino-thienopyrimidine derivatives have been found to act as modulators of ATP-binding cassette (ABC) efflux pumps, such as P-glycoprotein (P-gp). nih.gov These pumps are often overexpressed in cancer cells and contribute to multidrug resistance (MDR) by expelling chemotherapeutic agents from the cell. Certain analogs can circumvent Pgp-mediated drug resistance. nih.govmdpi.com
Cell-Based Assays for Biological Activity (e.g., Antiproliferative Mechanisms in Cell Lines)
The biological activity of thieno[2,3-d]pyrimidine derivatives has been extensively evaluated using various human cancer cell lines. These assays confirm the antiproliferative effects predicted by the molecular targeting and pathway modulation studies.
A wide range of analogs has demonstrated significant cytotoxic activity against multiple cancer cell lines, including those from breast, lung, colon, and prostate cancers. scielo.brnih.govnih.gov
Breast Cancer Cell Lines (MCF-7, MDA-MB-231, T-47D): Numerous studies have reported the efficacy of thieno[2,3-d]pyrimidines against breast cancer cells. nih.govscite.aimdpi.com One study found that a particular analog exhibited an IC₅₀ of 27.6 μM against MDA-MB-231 cells, comparable to the positive control paclitaxel. scite.ai Another series of 2-alkyl-4-amino-thieno[2,3-d]pyrimidines showed potent activity, with one compound having an IC₅₀ of 13.42 μg/mL against MCF-7 cells. mdpi.com Some of these compounds were also shown to induce cell cycle arrest at the G1 or G2 phase, depending on the cell line. mdpi.com
Lung Cancer Cell Lines (A549, PC-9): Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown strong antiproliferative effects against non-small cell lung cancer (NSCLC) lines. nih.gov Compound 15 from this series was particularly potent against A549 cells, with an IC₅₀ of 0.94 μM, and was shown to induce apoptosis. nih.gov
Colon and Liver Cancer Cell Lines (HCT-116, HepG2): Thieno[2,3-d]pyrimidine-based derivatives designed as VEGFR-2 inhibitors also showed excellent anticancer activity against HCT-116 (colon) and HepG2 (liver) cell lines. nih.gov Compound 17f displayed IC₅₀ values of 2.80 ± 0.16 µM and 4.10 ± 0.45 µM against HCT-116 and HepG2, respectively. nih.gov
| Compound/Analog | Cell Line | Cancer Type | Antiproliferative Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound l | MDA-MB-231 | Breast | 27.6 μM | scite.ai |
| Compound VIc | T-47D | Breast | 76.9% inhibition | nih.gov |
| Compound 15 | A549 | Non-Small Cell Lung | 0.94 μM | nih.gov |
| Ester 2 | MDA-MB-231 | Breast | 52.56 μg/mL (0.16 μM) | nih.govmdpi.com |
| Thienopyrimidine 3 | MCF-7 | Breast | 13.42 μg/mL (0.045 μM) | mdpi.comresearchgate.net |
| Compound 17f | HCT-116 | Colon | 2.80 ± 0.16 µM | nih.gov |
| Compound 17f | HepG2 | Liver | 4.10 ± 0.45 µM | nih.gov |
| Compound 17i | MCF-7 | Breast | Active | nih.gov |
| Compound 4 | MDA-MB-435 | Melanoma (used as breast cancer model) | < 40 nM | mdpi.com |
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein target.
While specific molecular docking studies for N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine are not detailed in the available literature, numerous studies have employed this technique on the broader thieno[2,3-d]pyrimidine (B153573) class to explore their therapeutic potential. For instance, derivatives of this scaffold have been docked into the active sites of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to investigate their potential as anticancer agents. nih.govnih.govnih.govtandfonline.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding affinity of the ligand to the target protein. nih.gov
Hypothetical Molecular Docking Results for a Thieno[2,3-d]pyrimidine Derivative
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -9.8 | MET793, LYS745 | Hydrogen Bond |
| Kinase A | -9.8 | LEU844, VAL726 | Hydrophobic Interaction |
| Kinase B | -8.5 | ASP1046, CYS919 | Hydrogen Bond |
| Kinase B | -8.5 | PHE1047, LEU840 | Hydrophobic Interaction |
This table is for illustrative purposes and does not represent actual data for this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow researchers to observe the behavior of a system over time, providing insights into the flexibility of molecules and the stability of ligand-protein complexes.
For the thieno[2,3-d]pyrimidine class of compounds, MD simulations have been used to confirm the stability of binding poses predicted by molecular docking. nih.govnih.govtandfonline.com For example, a study on new thieno[2,3-d]pyrimidines targeting VEGFR-2 used MD simulations to verify the stability of the ligand within the kinase's binding site over time. nih.govnih.gov Such simulations can reveal important conformational changes and the role of solvent molecules in the binding process.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. These methods can provide information about molecular orbitals, charge distribution, and the energies of different molecular conformations.
While specific quantum chemical calculations for this compound are not readily found, these methods are valuable for understanding the chemical properties of the thieno[2,3-d]pyrimidine scaffold. For instance, Density Functional Theory (DFT) studies on related compounds have provided insights into their structural and electronic properties, which can be correlated with their biological activity. rsc.org These calculations can help in understanding the reactivity of the molecule and its potential to interact with biological targets.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.
Several QSAR studies have been performed on thieno[2,3-d]pyrimidine derivatives to predict their anticancer activity. cjsc.ac.cnmdpi.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. The insights gained from QSAR studies can guide the design of more potent analogs. cjsc.ac.cn
Example of a QSAR Model for Anticancer Activity of Thieno[2,3-d]pyrimidine Analogs
| Model Type | r² (Correlation Coefficient) | q² (Cross-validated r²) | Predictive r² |
| CoMFA | 0.959 | 0.621 | 0.875 |
| CoMSIA | 0.961 | 0.522 | 0.891 |
| HQSAR | 0.871 | 0.535 | 0.812 |
This table is for illustrative purposes and is based on findings for the thieno[2,3-d]pyrimidine class of compounds. cjsc.ac.cn It does not represent actual data for this compound.
Virtual Screening Approaches for Analog Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
The thieno[2,3-d]pyrimidine scaffold has been used in virtual screening campaigns to discover new potential drug candidates. For example, a combinatorial virtual screening approach was used to identify novel thieno[2,3-d]pyrimidine analogs as KRAS G12D inhibitors, which are relevant in cancer therapy. nih.govresearchgate.net This highlights the utility of the scaffold in generating diverse chemical libraries for the discovery of new bioactive molecules.
Analytical Characterization Methodologies in N P Tolyl Thieno 2,3 D Pyrimidin 4 Amine Research
Spectroscopic Analysis (NMR, IR, MS) for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the assembly of the thieno[2,3-d]pyrimidine (B153573) core and the p-tolyl substituent. While specific spectral data for this compound is not widely published, data from closely related analogs, such as 2-chloro-N-p-tolylthieno[2,3-d]pyrimidin-4-amine, provides expected chemical shift regions. ijacskros.com
¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment.
Aromatic Protons: The protons on the thieno[2,3-d]pyrimidine ring system and the p-tolyl group will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The two protons on the thiophene (B33073) ring are expected to appear as doublets. ijacskros.com The protons on the p-tolyl group will show a characteristic AA'BB' system of two doublets. ijacskros.com
Amine Proton (NH): A broad singlet corresponding to the amine proton is anticipated, and its chemical shift can vary depending on the solvent and concentration. In one related compound, this was observed as a broad singlet at δ 4.8 ppm. ijacskros.com
Methyl Protons (CH₃): The methyl group on the p-tolyl ring will give a characteristic singlet signal in the upfield region, typically around δ 2.35 ppm. ijacskros.com
¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule.
Aromatic and Heteroaromatic Carbons: The carbons of the fused heterocyclic system and the p-tolyl ring are expected to resonate in the downfield region, generally between δ 110 and 160 ppm. ijacskros.com
Methyl Carbon: The carbon of the tolyl's methyl group will appear at a much higher field, around δ 22 ppm. ijacskros.com
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule.
N-H Stretch: The amine group (N-H) is expected to show one or two sharp to medium absorption bands in the region of 3200-3500 cm⁻¹. nih.govwpmucdn.com For secondary amines, a single peak is often observed in the 3350-3310 cm⁻¹ range.
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyrimidine (B1678525) and aromatic rings are expected in the 1500-1650 cm⁻¹ region. ijacskros.commdpi.com
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions characteristic of the entire molecule, including C-N and C-S stretching, and various bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (C₁₃H₁₁N₃S), the expected molecular weight is approximately 241.32 g/mol . cymitquimica.com
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z corresponding to the molecular weight. Due to the presence of a single sulfur atom, an M+2 peak with an intensity of about 4.4% relative to the M⁺ peak is expected, corresponding to the natural abundance of the ³⁴S isotope.
Fragmentation Pattern: The fragmentation of N-aryl amines often involves cleavage at the C-N bond. libretexts.org Key fragmentation pathways for this compound could include the loss of the p-tolyl group or fragmentation of the thienopyrimidine ring system. sapub.org The stability of the resulting fragments, such as the thieno[2,3-d]pyrimidin-4-amine (B81154) cation or the tolyl cation, will influence the intensity of the corresponding peaks in the spectrum. libretexts.orgchemguide.co.uk
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Thiophene Protons | Doublets (δ 7.0-8.5 ppm) |
| Pyrimidine Proton | Singlet (δ 8.5-9.0 ppm) | |
| p-Tolyl Protons | Two Doublets (δ 7.0-8.0 ppm) | |
| Amine Proton (NH) | Broad Singlet | |
| Methyl Protons (CH₃) | Singlet (~δ 2.3 ppm) | |
| ¹³C NMR | Aromatic/Heteroaromatic C | δ 110-160 ppm |
| Methyl C (CH₃) | ~δ 22 ppm | |
| IR | N-H Stretch | 3200-3500 cm⁻¹ |
| Aromatic C-H Stretch | >3000 cm⁻¹ | |
| C=N / C=C Stretch | 1500-1650 cm⁻¹ | |
| MS | Molecular Ion (M⁺) | m/z ≈ 241 |
| M+2 Peak | ~4.4% intensity of M⁺ |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for the purification of this compound and for the assessment of its purity. Thin-Layer Chromatography (TLC) is commonly used for rapid reaction monitoring, while High-Performance Liquid Chromatography (HPLC) is employed for high-resolution separation and quantitative purity analysis.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the synthesis of thieno[2,3-d]pyrimidine derivatives. researchgate.net A suitable mobile phase, typically a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate, is used to achieve good separation between the starting materials, intermediates, and the final product. researchgate.net The spots on the TLC plate can be visualized under UV light, owing to the aromatic nature of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the purity of the final compound with high accuracy.
Methodology: A reversed-phase HPLC method, using a C18 column, is typically suitable for this class of compounds. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode.
Detection: A UV detector is commonly used, set at a wavelength where the compound exhibits strong absorbance.
Purity Assessment: The purity of the sample is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks. In related systems, HPLC-MS has been used to confirm both purity and molecular weight simultaneously, with a purity of >99% being achievable. researchgate.net
Table 2: Typical Chromatographic Methods for Thieno[2,3-d]pyrimidine Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |
|---|---|---|---|---|
| TLC | Silica Gel | n-Hexane / Ethyl Acetate | UV Light (254 nm) | Reaction Monitoring |
| HPLC | C18 | Acetonitrile / Water | UV-Vis | Purity Analysis |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of related thieno[2,3-d]pyrimidine structures allows for a detailed prediction of its solid-state characteristics. researchgate.netrsc.orgmdpi.com
Expected Structural Features:
Planarity: The core thieno[2,3-d]pyrimidine ring system is expected to be essentially planar.
Conformation: The p-tolyl ring will be twisted out of the plane of the thienopyrimidine core. The dihedral angle between these two ring systems is a key conformational parameter.
Bond Lengths and Angles: X-ray analysis would provide precise measurements of all bond lengths and angles, confirming the expected geometry based on hybridization.
Future Research Directions and Unexplored Avenues for N P Tolyl Thieno 2,3 D Pyrimidin 4 Amine Derivatives
Development of Novel Synthetic Routes
The creation of diverse libraries of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine derivatives for biological screening necessitates efficient, flexible, and innovative synthetic strategies. While established methods exist, future research will likely focus on developing more sophisticated and streamlined approaches.
One promising avenue is the advancement of multi-step synthetic sequences that allow for the controlled introduction of various functional groups. For instance, a common strategy involves the initial construction of a substituted 2-aminothiophene-3-carbonitrile (B183302) via the Gewald reaction. scielo.brnih.gov This intermediate can then be cyclized to form the thieno[2,3-d]pyrimidin-4-one core. nih.gov Subsequent chlorination with reagents like phosphorus oxychloride (POCl₃) yields a reactive 4-chloro intermediate, which can then be coupled with a variety of amines, including p-toluidine (B81030) and its analogs, to produce the final target compounds. nih.govnih.govnih.gov Future work could optimize these multi-step pathways to improve yields and reduce reaction times, possibly through the development of novel catalysts or reaction conditions.
Another key area is the development of one-pot, multi-component reactions (MCRs) . These reactions offer significant advantages in terms of operational simplicity, reduced waste, and the rapid generation of molecular complexity from simple starting materials. A one-pot, two-step, three-component method has been successfully used to synthesize 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-thieno[2,3-d] tandfonline.comnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamines. nih.gov Adapting such MCRs for the synthesis of this compound derivatives could provide a powerful tool for generating large libraries for high-throughput screening. Research into novel catalytic systems, such as base-catalyzed cyclocondensation reactions between 2-aminothiophene-3-carbonitriles and various aryl nitriles, also presents a viable path for the efficient synthesis of 4-aminothieno[2,3-d]pyrimidines. researchgate.net
Furthermore, exploring unconventional cyclization strategies, such as the Dieckmann-type cyclization, could lead to novel molecular frameworks built around the core thieno[2,3-d]pyrimidine (B153573) structure. rsc.org The goal is to create robust and versatile synthetic toolkits that enable the systematic modification of the this compound scaffold at various positions, thereby facilitating comprehensive structure-activity relationship (SAR) studies.
Advanced Computational Studies for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with enhanced potency and selectivity. For derivatives of this compound, advanced computational studies can guide synthetic efforts, minimize the number of compounds that need to be synthesized, and provide deep insights into molecular interactions.
Molecular docking is a fundamental technique used to predict the binding orientation and affinity of a ligand to its target protein. This method has been extensively applied to thieno[2,3-d]pyrimidine derivatives to understand their interactions with various kinase enzymes, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphatidylinositol 3-kinase (PI3K). nih.govtandfonline.comnih.gov Future studies will continue to use docking to screen virtual libraries of novel this compound derivatives against these and other emerging targets, helping to prioritize candidates for synthesis.
To complement the static picture provided by docking, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can confirm the stability of the binding pose predicted by docking and provide a more accurate assessment of the binding energetics. tandfonline.comnih.gov For example, MD simulations have been used to validate the stable binding of thieno[2,3-d]pyrimidine derivatives within the ATP-binding site of EGFR, confirming key hydrogen bond interactions and conformational stability. tandfonline.comnih.gov
A more advanced approach involves the use of Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods are used to build statistical models that correlate the 3D properties of molecules with their biological activity. rsc.org Such models can elucidate the key pharmacophoric features required for potency and selectivity, providing a predictive framework to design new analogs with improved activity profiles before they are synthesized. rsc.org Future research could leverage these exhaustive 3D-QSAR analyses to refine the design of this compound derivatives as highly selective inhibitors for specific enzyme isoforms, such as phosphodiesterase type 7 (PDE7). rsc.org
Investigation of New Biological Targets and Mechanisms (In Vitro)
While thieno[2,3-d]pyrimidines are well-known as kinase inhibitors, a significant opportunity for future research lies in the exploration of novel biological targets and the elucidation of their underlying mechanisms of action through in vitro studies.
Kinase Inhibition: The primary focus for this class of compounds has been on inhibiting protein kinases involved in cancer cell signaling.
EGFR: Many derivatives have been designed and evaluated as inhibitors of both wild-type and mutant forms of EGFR, which are implicated in non-small cell lung cancer. nih.govtandfonline.com
VEGFR-2: As a key mediator of tumor angiogenesis, VEGFR-2 is another important target. Several studies have reported thieno[2,3-d]pyrimidine derivatives with potent VEGFR-2 inhibitory activity, comparable to approved drugs like sorafenib. nih.govnih.gov
PI3K: The PI3K/mTOR pathway is frequently dysregulated in cancer. Novel derivatives have been synthesized that show promising inhibitory activity against PI3K isoforms, particularly in breast cancer cell lines with PIK3CA mutations. nih.govnih.gov Future in vitro studies should aim to screen this compound derivatives against a broader panel of kinases to identify novel and potentially unexpected inhibitory activities. This could include other receptor tyrosine kinases like FGFR or non-receptor kinases. researchgate.net
Beyond Kinases: A crucial direction for future research is to look beyond kinase inhibition.
Phosphodiesterases (PDEs): Thieno[2,3-d]pyrimidine-based compounds have been identified as potential inhibitors of phosphodiesterases, such as PDE4B and PDE7, which are involved in inflammatory processes. rsc.orgrsc.org Investigating the potential of this compound derivatives as anti-inflammatory agents by targeting specific PDE isoforms is a promising and relatively unexplored avenue.
Other Targets: The structural similarity of the thieno[2,3-d]pyrimidine core to purines suggests that derivatives could interact with a wide range of biological targets that recognize purine-like structures. nih.gov Unbiased in vitro screening against diverse enzyme and receptor panels could uncover entirely new mechanisms of action. For instance, some related thieno[2,3-b]pyridine (B153569) analogs have been investigated as microtubule-destabilizing agents. mdpi.com
Further mechanistic studies, such as cell cycle analysis and apoptosis assays, will be essential to understand how these compounds exert their cytotoxic effects. For example, active compounds have been shown to induce apoptosis by up-regulating pro-apoptotic proteins like BAX and down-regulating anti-apoptotic proteins like Bcl-2, as well as by triggering caspase cascades. tandfonline.comnih.gov These in vitro investigations are fundamental to validating new targets and understanding the full therapeutic potential of this versatile chemical scaffold.
Q & A
Q. What are the optimal synthetic routes for N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized for high yield?
Methodological Answer: The compound is synthesized via cyclocondensation of 2-amino-3-thiophenecarboxylate derivatives with aryl amines. For example, heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C for 2 hours yields the thieno[2,3-d]pyrimidine core, followed by substitution with p-toluidine . Optimization involves:
- Solvent selection : Use of polar aprotic solvents (e.g., DMF) for nucleophilic substitution reactions.
- Catalysis : Acidic conditions (e.g., HCl) to enhance reactivity in isopropyl alcohol reflux .
- Yield improvement : Reported yields reach 90% when using formamidine acetate as a cyclizing agent under inert conditions .
Q. How is the structural identity of this compound confirmed using spectroscopic and analytical methods?
Methodological Answer:
- 1H/13C-NMR : Key signals include aromatic protons at δ 7.32–8.33 ppm (p-tolyl and thienopyrimidine protons) and NH2 groups at δ 6.00 ppm. The methyl group on the p-tolyl substituent appears at δ 2.38 ppm .
- IR Spectroscopy : NH2 stretching vibrations at 3449–3284 cm⁻¹ and C=N absorption at 1637 cm⁻¹ confirm the pyrimidine ring .
- Elemental Analysis : Matching calculated (C: 64.71%, H: 4.59%, N: 17.41%) and experimental values (C: 64.44%, H: 4.53%, N: 17.23%) validates purity .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to obtain white crystalline solids (mp 191–193°C) .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted amines and byproducts .
- HPLC : Preparatory HPLC with gradient elution (20–60% MeCN in H₂O + 0.1% NH₃) achieves >98% purity for biological assays .
Advanced Research Questions
Q. How do structural modifications at the 5- and 6-positions of the thieno[2,3-d]pyrimidine core influence biological activity and selectivity?
Methodological Answer:
-
5-Position Substitution : Electron-withdrawing groups (e.g., NO₂ at C5) enhance kinase inhibition (e.g., EGFR IC₅₀ = 12 nM) by stabilizing π-π stacking interactions .
-
6-Position Alkylation : Bulky groups (e.g., cyclopentylsulfonyl) improve blood-brain barrier penetration, as seen in PI5P4Kγ inhibitors for neurodegenerative studies .
-
SAR Table :
Substituent Target Activity (IC₅₀) Selectivity Ratio (vs. Off-Targets) 5-NO₂, 6-H EGFR 12 nM 15× (vs. HER2) 5-CH₃, 6-CF₃ STAT3 0.8 µM 8× (vs. JAK2) 5-Cl, 6-Cyclopentyl PI5P4Kγ 50 nM 20× (vs. PI5P4Kα)
Q. What computational strategies are employed to predict the target engagement and binding modes of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use Schrödinger Maestro with AMBER99 force field to simulate binding to ATP pockets (e.g., EGFR kinase domain). Key interactions include H-bonding with Met793 and hydrophobic contacts with Leu788 .
- MD Simulations : 100-ns simulations in explicit solvent (CHARMM36) assess stability of ligand-protein complexes. RMSD < 2.0 Å indicates stable binding .
- Free Energy Calculations : MM-GBSA predicts ΔG values (e.g., −9.09 kcal/mol for chitinase inhibitors), correlating with experimental IC₅₀ .
Q. How can in vitro and in vivo models be designed to evaluate the therapeutic potential and toxicity profile of this compound analogs?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
Data Contradiction Analysis
- Yield Discrepancies : While reports 90% yield for this compound, derivatives with electron-deficient aryl groups (e.g., 4-Fluorophenyl) show lower yields (84–86%) due to steric hindrance .
- Biological Activity : Compound 31 (N-(p-Tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine) exhibits apoptosis induction at 10 µM , whereas non-tetrahydro analogs require higher concentrations (25 µM) for similar effects, highlighting the role of ring saturation in potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
